Product packaging for 2,3-Dichloro-4-fluorobenzyl bromide(Cat. No.:CAS No. 1807053-25-3)

2,3-Dichloro-4-fluorobenzyl bromide

Cat. No.: B1450093
CAS No.: 1807053-25-3
M. Wt: 257.91 g/mol
InChI Key: YKSCSHDPHBEIIB-UHFFFAOYSA-N
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Description

Structural and Electronic Characteristics of Halogenated Benzyl (B1604629) Bromides

Halogenated benzyl bromides are characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a bromomethyl group. The nature and position of the halogen substituents have a profound impact on the electronic properties and reactivity of the molecule. Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect deactivates the aromatic ring towards electrophilic substitution. stackexchange.com

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which tends to direct incoming electrophiles to the ortho and para positions. libretexts.orgstackexchange.com In the case of benzyl bromides, the primary site of reaction is typically the benzylic carbon, which is susceptible to nucleophilic attack. The electron-withdrawing nature of the halogens on the ring can influence the stability of the transition state and any potential carbocation intermediate formed during substitution reactions. quora.com The interplay of these inductive and resonance effects, along with steric hindrance from the substituents, fine-tunes the reactivity of the benzylic bromide. doubtnut.com

The reactivity of benzyl bromide itself is well-established, serving as a versatile reagent for introducing benzyl protecting groups for alcohols and carboxylic acids. wikipedia.org The presence of halogens on the aromatic ring modifies this reactivity, making halogenated benzyl bromides a distinct class of reagents.

Position of 2,3-Dichloro-4-fluorobenzyl bromide within Halogenated Aromatic Compound Research

Research into halogenated aromatic compounds is vast and driven by their wide-ranging applications. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. sigmaaldrich.cominnospk.com Within this broad field, benzyl bromides bearing multiple halogen substituents, such as this compound, represent a more specialized area of investigation.

The specific substitution pattern of 2,3-dichloro-4-fluoro is designed to impart a unique combination of lipophilicity, electronic character, and metabolic stability to target molecules. The chlorine atoms at the 2 and 3 positions and the fluorine atom at the 4 position create a distinct electronic environment on the aromatic ring. This precise arrangement is often the result of rational drug design or lead optimization studies in medicinal chemistry.

While extensive research exists for simpler analogues like 4-fluorobenzyl bromide sigmaaldrich.cominnospk.comsigmaaldrich.com and various dichlorobenzyl bromides, calpaclab.com the specific isomer this compound is less commonly documented in readily available literature, suggesting it may be a more recently explored or highly specialized intermediate. Its positional isomer, 2,3-Dichloro-6-fluorobenzyl bromide, is commercially available and noted as a liquid with a purity of 98%. sigmaaldrich.com This indicates an interest in this particular substitution pattern on the benzyl bromide scaffold.

Academic Research Trajectories and Significance of this compound

The academic significance of this compound lies in its potential as a key intermediate in the synthesis of novel, biologically active compounds. The introduction of the 2,3-dichloro-4-fluorobenzyl group can be a critical step in the development of new therapeutic agents. For instance, related halogenated benzyl bromides are used in the synthesis of a wide array of biologically active compounds, including bronchodilators and neurochemicals. innospk.com

The research trajectory for this compound is likely to involve its use in the synthesis of libraries of new molecules for biological screening. The unique electronic and steric properties conferred by its specific halogenation pattern make it a valuable tool for probing structure-activity relationships in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrCl2F B1450093 2,3-Dichloro-4-fluorobenzyl bromide CAS No. 1807053-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2,3-dichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSCSHDPHBEIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dichloro 4 Fluorobenzyl Bromide

Primary Synthetic Pathway: Regioselective Bromination of 2,3-Dichloro-4-fluorotoluene (B8507082)

The most direct and common method for synthesizing 2,3-Dichloro-4-fluorobenzyl bromide is through the regioselective free-radical bromination of its parent toluene (B28343) derivative, 2,3-dichloro-4-fluorotoluene. This reaction specifically targets the methyl group's benzylic hydrogens, which are significantly more reactive towards radical abstraction than the aromatic C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. chemistrysteps.com The reaction must be carefully controlled to favor substitution on the side-chain (benzylic position) and prevent electrophilic substitution on the aromatic ring. chadsprep.com

Optimization of Brominating Agents and Reagents (e.g., N-Bromosuccinimide, Elemental Bromine)

The choice of brominating agent is paramount to achieving high selectivity and yield in benzylic bromination. The two primary reagents for this transformation are N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

N-Bromosuccinimide (NBS) is the most widely used reagent for selective benzylic bromination. libretexts.orgrsc.org Its primary advantage lies in its ability to maintain a very low, constant concentration of molecular bromine (Br₂) throughout the reaction. chadsprep.com NBS reacts with trace amounts of hydrogen bromide (HBr), a byproduct of the substitution, to generate Br₂ in situ. libretexts.org This low concentration is crucial as it favors the radical chain reaction pathway for benzylic substitution while suppressing potential side reactions like electrophilic addition to the aromatic ring. chadsprep.com The reaction, known as the Wohl-Ziegler reaction, is typically initiated by light (photochemical initiation) or a radical initiator. wikipedia.org

Elemental Bromine (Br₂) can also be used for benzylic bromination. However, its use requires stricter control of reaction conditions. To ensure the desired radical pathway, the reaction must be carried out in the absence of Lewis acid catalysts and typically under irradiation with UV light or at high temperatures. masterorganicchemistry.com These conditions promote the homolytic cleavage of the Br-Br bond to form bromine radicals, which then initiate the chain reaction at the benzylic position. masterorganicchemistry.com If conditions are not properly controlled, elemental bromine can readily participate in electrophilic aromatic substitution, leading to a mixture of unwanted ring-brominated products.

ReagentAdvantagesDisadvantagesTypical Conditions
N-Bromosuccinimide (NBS) High regioselectivity for the benzylic position. chadsprep.com Safer and easier to handle (solid). rsc.org Minimizes side reactions. chemistrysteps.comHigher cost compared to Br₂. NBS lot variability can impact reaction outcomes. scientificupdate.comRadical initiator (AIBN, benzoyl peroxide) or light (hν); Non-polar solvent (e.g., CCl₄, acetonitrile). wikipedia.orgacs.org
**Elemental Bromine (Br₂) **Low cost and readily available.Lower selectivity; risk of competing electrophilic aromatic bromination. chadsprep.com Corrosive and hazardous to handle.Requires light (hν) or high heat to initiate the radical pathway. masterorganicchemistry.com Must be free of Lewis acid catalysts.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The solvent system plays a critical role in the efficiency and selectivity of benzylic bromination. Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to dissolve the reactants while being a poor solvent for the succinimide (B58015) byproduct, which conveniently floats after the reaction is complete. wikipedia.org

However, due to its toxicity and environmental impact, CCl₄ has been largely replaced. wikipedia.orgacs.org Modern research has identified several effective and more environmentally benign alternatives:

Acetonitrile (CH₃CN) : Has proven to be an excellent solvent for benzylic brominations using NBS, avoiding the use of hazardous chlorinated solvents. acs.orgresearchgate.net

Trifluorotoluene (PhCF₃) : Proposed as a suitable alternative to CCl₄ for Wohl-Ziegler brominations. wikipedia.org

Aqueous Biphasic Systems : Photochemical bromination can be successfully carried out in an aqueous biphasic system, which can simplify product workup and improve the process's green credentials. scirp.org

Solvent-Free Conditions : In some process intensification strategies, reactions can be run with complete removal of the organic solvent, significantly improving mass efficiency. rsc.orgrsc.org

The choice of solvent can influence the reaction by affecting the solubility of the reagents and the stability of the radical intermediates. Polar solvents, for instance, have been noted to increase the reaction rate in some cases. researchgate.net

SolventRationale / FindingsReference
Carbon Tetrachloride (CCl₄) Traditional solvent; good solubility for reactants, poor for succinimide byproduct. wikipedia.org
Acetonitrile (CH₃CN) Effective and less hazardous alternative to chlorinated solvents. acs.orgresearchgate.net
Aqueous Biphasic System Allows for easier separation and a greener process under photochemical conditions. scirp.org
Solvent-Free Used in continuous flow processes to maximize mass efficiency and reduce waste. rsc.orgrsc.org

Catalytic Approaches in Benzylic Bromination

Benzylic bromination is a radical chain reaction that requires initiation. This initiation can be achieved through thermal or photochemical means, often with the aid of a catalyst or initiator.

Radical Initiators : Chemical initiators are compounds that decompose upon heating to form free radicals, which then start the chain reaction. The most common initiators for NBS brominations are 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) and benzoyl peroxide (BPO). wikipedia.orggoogle.com A small quantity of these initiators is typically sufficient to catalyze the reaction.

Photochemical Initiation : The reaction can be effectively initiated using light, typically from a UV lamp or even a household compact fluorescent lamp (CFL). acs.org Light provides the energy for the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in elemental bromine, generating the necessary bromine radicals to propagate the reaction. libretexts.orgrsc.org Photochemical methods are often preferred as they can be performed at lower temperatures and avoid the introduction of chemical initiators and their byproducts. rsc.org

Some methods also describe the use of an acid catalyst, such as sulfuric acid, in conjunction with an oxidizing agent and a bromide source to generate bromine in situ. google.com

Process Intensification Strategies for Scale-Up Synthesis

For the large-scale industrial synthesis of this compound, process intensification strategies are employed to improve efficiency, safety, and sustainability. A key technology in this area is continuous flow chemistry.

Continuous flow reactors, such as microstructured photochemical reactors, offer significant advantages over traditional batch reactors. rsc.orgacs.org These systems allow for precise control over reaction parameters like temperature, residence time, and mixing. rsc.org For photochemical brominations, flow reactors ensure uniform irradiation of the reaction mixture, leading to higher efficiency and consistent product quality. acs.orgacs.org

A notable strategy involves the in situ generation of Br₂ in a continuous flow system, for example, from sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr). rsc.orgrsc.org This generated bromine is then immediately mixed with the toluene substrate in a photochemical reactor. This approach enhances safety by avoiding the storage and handling of large quantities of elemental bromine. Furthermore, process optimization, including the removal of organic solvents, can dramatically reduce the Process Mass Intensity (PMI)—a measure of waste generated—from values like 13.25 down to 4.33, representing a significantly greener process. rsc.org Such intensified processes can achieve very high throughput, with complete conversion in residence times as short as 15 seconds. rsc.orgrsc.org

StrategyDescriptionKey BenefitReference
Continuous Flow Reactor Reaction is performed continuously in a tube or microreactor instead of a large vessel.Precise control of temperature and residence time; improved safety and efficiency. acs.orgacs.org
In-situ Bromine Generation Bromine is generated within the flow system (e.g., from NaBrO₃/HBr) and used immediately.Avoids handling/storage of bulk Br₂; enhances safety. rsc.orgrsc.org
Solvent-Free Operation The reaction is run without an organic solvent, often with the substrate itself acting as the medium.Significant reduction in waste (lower PMI); improved mass efficiency. rsc.org

Alternative Synthetic Routes to this compound

While the bromination of the corresponding toluene is the primary route, alternative pathways exist, primarily through the modification of precursor molecules that already contain the substituted benzyl framework.

Functional Group Interconversion from Precursor Compounds

An important alternative route is the functional group interconversion of a benzylic alcohol. Specifically, (2,3-Dichloro-4-fluorophenyl)methanol can be converted into the desired this compound. This transformation is a standard method for preparing benzyl halides from benzyl alcohols. One documented procedure involves dissolving the alcohol in a solution of hydrogen bromide in acetic acid and heating the mixture, which effectively substitutes the hydroxyl (-OH) group with a bromine atom. chemicalbook.com This method is particularly useful if the benzylic alcohol is more readily available or is an intermediate in a longer synthetic sequence.

Palladium-Catalyzed Synthetic Protocols

The direct synthesis of this compound via a palladium-catalyzed pathway from 2,3-dichloro-4-fluorotoluene represents an area of ongoing research, with no specific protocol extensively detailed in current literature. However, the broader field of palladium catalysis offers powerful tools for C-H bond activation and functionalization, suggesting plausible routes.

Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions and direct C-H functionalization, often under milder conditions and with higher selectivity than traditional methods. organic-chemistry.orgillinois.edu A potential strategy for the synthesis of this compound could involve the direct palladium-catalyzed benzylic bromination of 2,3-dichloro-4-fluorotoluene. This approach is analogous to the palladium-catalyzed benzylation of carboxylic acids with toluene, which proceeds via a C-H activation mechanism. organic-chemistry.org In such a reaction, a Pd(II) catalyst would activate the benzylic C-H bond of the toluene derivative, forming a benzyl-palladium intermediate. Subsequent reaction with a bromine source would then yield the desired benzyl bromide and regenerate the active catalyst.

Challenges in developing such a protocol include the potential for competing reactions, such as arylation or the formation of diarylmethanes, and the deactivation of the catalyst. researchgate.net The choice of ligand is crucial in tuning the reactivity and stability of the palladium catalyst to favor the desired benzylic bromination pathway. mdpi.comnih.gov For instance, phosphine (B1218219) ligands are commonly employed to modulate the electronic and steric properties of the palladium center. mdpi.com

Another conceivable palladium-catalyzed approach is the conversion of a precursor, such as a 2,3-dichloro-4-fluorobenzyl alcohol or its corresponding tosylate, into the bromide. Palladium-catalyzed methods for the conversion of benzyl tosylates to other functional groups have been reported and could be adapted for this purpose. nih.gov

While a definitive palladium-catalyzed protocol for the direct synthesis of this compound is yet to be established, the principles of palladium-catalyzed C-H activation and cross-coupling provide a strong foundation for the future development of efficient and selective synthetic methods. nih.govnih.govrsc.org

Green Chemistry Principles in the Preparation of Halogenated Benzyl Bromides

The synthesis of halogenated benzyl bromides, including this compound, traditionally relies on methods that can be at odds with the principles of green chemistry. The classic Wohl-Ziegler reaction, for example, often employs N-bromosuccinimide (NBS) as a brominating agent and a radical initiator in chlorinated solvents like carbon tetrachloride. scientificupdate.com This section explores the application of green chemistry principles to create more sustainable synthetic routes.

Minimization of Hazardous Byproducts and Waste Streams

A primary concern in the synthesis of benzyl bromides is the generation of hazardous byproducts and waste. The Wohl-Ziegler reaction, for instance, can lead to over-bromination, producing di- and tri-brominated species that are difficult to separate from the desired monobrominated product. scientificupdate.com This not only reduces the yield of the target molecule but also creates a complex waste stream.

The incineration of halogenated waste, while a common disposal method, can lead to the formation of toxic emissions like dioxins and furans if not conducted at sufficiently high temperatures. researchgate.net Therefore, minimizing the generation of such waste at the source is a critical green chemistry objective. This can be achieved through more selective reaction conditions and the development of processes that avoid the use of hazardous reagents and solvents. The degradation of brominated compounds under environmental conditions is also a concern, as some can persist and bioaccumulate. nih.gov

Solvent Minimization and Selection of Environmentally Benign Media

The choice of solvent plays a significant role in the environmental impact of a chemical process. Traditional bromination reactions often utilize hazardous solvents such as carbon tetrachloride, which is a known ozone-depleting substance and is highly toxic. Green chemistry principles advocate for the minimization of solvent use or the replacement of hazardous solvents with more environmentally benign alternatives.

The table below presents a selection of solvents and their classification based on green chemistry principles, highlighting the shift away from hazardous options.

Solvent ClassificationExamples
Hazardous Carbon tetrachloride, Chloroform, Benzene (B151609)
Usable with restrictions Toluene, Dichloromethane, Hexane
Recommended/Benign Water, Ethanol, Isopropanol, Ethyl acetate

This table is a simplified representation and the "greenness" of a solvent can depend on various factors including its lifecycle.

Research into greener solvents for organic synthesis is an active area. For reactions involving benzyl bromides, alternatives to chlorinated solvents are being explored. While direct solvent replacement can be challenging due to differences in polarity and reactivity, the development of catalytic systems that are effective in greener solvents is a key research goal. In some cases, solvent-free reaction conditions can be achieved, representing the ideal scenario from a green chemistry perspective.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of the reactants into the desired product. nih.gov A reaction with high atom economy is one where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

The traditional Wohl-Ziegler bromination has a relatively low atom economy. For example, in the reaction of a toluene derivative with NBS, the succinimide portion of the NBS molecule becomes a byproduct, leading to significant waste.

A more atom-economical approach would be the direct use of molecular bromine (Br₂) as the brominating agent, where the only byproduct is HBr. However, this method can be less selective. An even more ideal scenario, from an atom economy standpoint, would be a direct C-H activation/bromination that utilizes a catalytic amount of a bromine source and a regenerating oxidant, such as oxygen. organic-chemistry.org

The table below compares the theoretical atom economy of different bromination methods for a generic toluene derivative.

Reaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy
Wohl-Ziegler (NBS) Toluene + NBSBenzyl bromideSuccinimideLower
Direct Bromination (Br₂) Toluene + Br₂Benzyl bromideHBrHigher
Catalytic C-H Activation Toluene + Catalytic Br source + OxidantBenzyl bromideWater (if O₂ is the oxidant)Potentially Highest

Improving reaction efficiency not only enhances atom economy but also reduces the energy consumption and resources required for purification, further aligning the synthesis with the principles of green chemistry.

Reactivity and Mechanistic Investigations of 2,3 Dichloro 4 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of 2,3-dichloro-4-fluorobenzyl bromide is a primary site for nucleophilic attack, owing to the carbon-bromine bond's polarity and the stability of the potential carbocation intermediate. The reactivity of this benzylic position is significantly influenced by the resonance stabilization provided by the adjacent benzene (B151609) ring. sigmaaldrich.com

Kinetics and Thermodynamics of Bromine Displacement by Diverse Nucleophiles

While specific kinetic and thermodynamic data for the nucleophilic displacement of bromide from this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous benzyl (B1604629) bromides. The rate of substitution is dependent on several factors including the nature of the nucleophile, the solvent, and the stability of the transition state or intermediate.

For instance, reactions of benzyl halides with nucleophiles like sodium azide (B81097) are well-established, often proceeding readily to form the corresponding benzyl azides. nih.gov The kinetics of such reactions are typically second-order, consistent with an SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents. However, under conditions that favor carbocation formation, such as in polar protic solvents or with weaker nucleophiles, an SN1 pathway may compete or dominate.

The thermodynamic landscape of these reactions is generally favorable, driven by the formation of a more stable product. The displacement of a bromide ion, which is a good leaving group, by a variety of nucleophiles is a common and energetically accessible process in organic synthesis.

A comparative analysis of the reactivity of various substituted benzyl bromides with a common nucleophile can provide insight into the electronic effects of the ring substituents. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom in this compound would be expected to slightly destabilize a developing positive charge at the benzylic carbon in an SN1-like transition state, thereby potentially slowing down the reaction compared to unsubstituted benzyl bromide. Conversely, these inductive effects would have a less pronounced impact on an SN2 transition state.

Table 1: Expected Relative Reactivity of Benzyl Bromides in SN2 Reactions

Benzyl Bromide DerivativeExpected Relative RateRationale
4-Nitrobenzyl bromideFasterStrong electron-withdrawing group stabilizes the transition state.
This compound Slightly Slower Inductive electron withdrawal by halogens slightly destabilizes the transition state.
Benzyl bromideBaselineReference compound.
4-Methylbenzyl bromideFasterElectron-donating group stabilizes the transition state.

This table is illustrative and based on established principles of physical organic chemistry. Actual rates would require experimental determination.

Stereochemical Outcomes of Nucleophilic Substitution (SN1 vs. SN2 Mechanisms)

The stereochemical outcome of a nucleophilic substitution reaction at a chiral benzylic center is a powerful diagnostic tool for elucidating the operative mechanism. Since this compound is achiral, direct stereochemical analysis is not possible. However, the principles governing these mechanisms are directly applicable.

An SN2 mechanism would proceed with a concerted backside attack by the nucleophile, leading to an inversion of configuration at the benzylic carbon if it were a stereocenter. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. nih.gov

In contrast, an SN1 mechanism involves the formation of a planar benzylic carbocation intermediate. libretexts.orgcymitquimica.com This intermediate can then be attacked by the nucleophile from either face, leading to a racemic mixture of products if the starting material were enantiomerically pure. libretexts.org The stability of the benzylic carbocation, enhanced by resonance delocalization of the positive charge into the aromatic ring, makes the SN1 pathway a plausible route for benzyl halides, particularly with weak nucleophiles or in polar protic solvents that can solvate the ionic intermediates. sigmaaldrich.comsigmaaldrich.com

For this compound, primary benzyl halides typically favor the SN2 pathway. nih.gov However, the resonance stabilization of the potential benzylic carbocation could allow for SN1 contributions under certain conditions. The presence of three electron-withdrawing halogen substituents on the ring would inductively destabilize the carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl bromide.

Role of Leaving Group Ability in Reaction Pathways

The bromide ion is an excellent leaving group due to its low basicity and high polarizability. googleapis.com This is a crucial factor that enables both SN1 and SN2 reactions to proceed at a reasonable rate. The stability of the departing bromide ion as an anion facilitates the cleavage of the carbon-bromine bond. In the context of this compound, the nature of the leaving group is a constant, and its excellent ability to depart allows for a focus on the electronic and steric effects of the rest of the molecule in dictating the reaction pathway.

Electrophilic Aromatic Substitution on the Dichloro-fluorobenzene Moiety

Regioselectivity Governing Electrophilic Attack on the Aromatic Ring

The directing effects of the substituents on the benzene ring determine the position of electrophilic attack. Halogens are generally considered deactivating yet ortho, para-directing. uni.lu This is due to the interplay of their electron-withdrawing inductive effect and their electron-donating resonance effect. chemicalbook.comnih.gov

In the case of this compound, we must consider the directing influence of two chlorine atoms, a fluorine atom, and a bromomethyl group. The bromomethyl group is weakly deactivating and is considered to be ortho, para-directing. The halogens are also ortho, para-directing. The positions open for substitution are C5 and C6.

To predict the regioselectivity, we analyze the directing effects of each substituent:

The fluorine at C4 directs ortho to C3 and C5.

The chlorine at C3 directs ortho to C2 and C4, and para to C6.

The chlorine at C2 directs ortho to C1 and C3, and para to C5.

The bromomethyl group at C1 directs ortho to C2 and C6, and para to C4.

Considering the available positions (C5 and C6), the directing effects are as follows:

Position C5: This position is ortho to the fluorine at C4 and para to the chlorine at C2.

Position C6: This position is para to the chlorine at C3 and ortho to the bromomethyl group at C1.

Fluorine is the most electronegative halogen, but its resonance donation is also the strongest among the halogens due to better orbital overlap. Chlorine is also an ortho, para-director. The cumulative effect of these substituents would likely lead to a mixture of products. However, computational tools like RegioSQM can predict the most likely site of electrophilic attack by calculating the proton affinity of the aromatic carbons. nih.govcore.ac.ukrsc.org For 1,2-dichloro-4-fluorobenzene, the most nucleophilic position is predicted to be C5. Therefore, it is reasonable to predict that electrophilic substitution on this compound would also preferentially occur at the C5 position .

Electronic Effects of Halogen Substituents on Aromatic Reactivity

Halogen substituents on an aromatic ring exhibit a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). chemicalbook.comnih.govcore.ac.uk The inductive effect withdraws electron density from the ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. google.com

In this compound, the presence of three halogen atoms and a bromomethyl group significantly deactivates the aromatic ring towards electrophilic substitution. The reaction would require harsher conditions (e.g., stronger electrophiles, higher temperatures) compared to the electrophilic substitution of benzene or less substituted halobenzenes. The order of deactivation among halogens is generally F > Cl > Br > I, based on their electronegativity. Therefore, the cumulative deactivating effect of the two chlorine atoms and the fluorine atom would render the aromatic ring quite electron-deficient.

Exploration of Specific Electrophilic Transformations (e.g., Nitration, Sulfonation)

The reactivity of the aromatic ring in this compound towards electrophilic substitution is significantly influenced by the existing substituents. The chlorine and fluorine atoms are ortho, para-directing groups but are also deactivating due to their electron-withdrawing nature. The bromomethyl group is also a deactivating group.

In the case of this compound, the positions open for substitution are C5 and C6. The directing effects of the halogens (ortho, para-directing) and the bromomethyl group (meta-directing) would need to be considered. The fluorine at C4 would direct to C3 (already substituted) and C5. The chlorine at C3 would direct to C2 (already substituted) and C5. The chlorine at C2 would direct to C3 (already substituted) and C6. Therefore, electrophilic attack is most likely to occur at the C5 or C6 positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Detailed studies on the nitration and sulfonation of this compound are not extensively reported in publicly available literature. However, analogous reactions with similar compounds suggest that harsh conditions would be necessary to achieve these transformations due to the deactivated nature of the aromatic ring.

Oxidation and Reduction Chemistry of this compound

Selective Oxidation of the Benzylic Position

The benzylic carbon of this compound is susceptible to oxidation. The presence of the bromine atom makes it an activated position. Selective oxidation can convert the benzylic bromide into an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. masterorganicchemistry.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating conditions typically lead to the formation of the corresponding benzoic acid, in this case, 2,3-dichloro-4-fluorobenzoic acid. masterorganicchemistry.comlibretexts.org This reaction proceeds regardless of the length of an alkyl chain, as the benzylic carbon is oxidized. libretexts.org For the oxidation to occur, a benzylic hydrogen must be present. masterorganicchemistry.com

Milder oxidizing agents can be employed to achieve partial oxidation to the aldehyde, 2,3-dichloro-4-fluorobenzaldehyde. Reagents such as N-oxides or dimethyl sulfoxide (B87167) (DMSO) based oxidation systems could potentially be used for this selective transformation.

Reductive Debromination and Dehalogenation Studies

Reductive debromination of this compound would result in the formation of 2,3-dichloro-4-fluorotoluene (B8507082). This can be achieved using various reducing agents. Common methods for the reduction of benzylic halides include catalytic hydrogenation or the use of metal hydrides.

Complete dehalogenation, removing the chlorine and fluorine atoms in addition to the bromine, would require much harsher conditions and is generally not a selective process.

Alkylation Reactions Employing this compound as an Alkylating Agent

This compound is an effective alkylating agent due to the lability of the benzylic bromine, which is a good leaving group in nucleophilic substitution reactions. khanacademy.org

Scope of Substrates for Alkylation (e.g., Heteroatom Nucleophiles, Carbanions)

A wide range of nucleophiles can be alkylated with this compound.

Heteroatom Nucleophiles : This includes oxygen nucleophiles (like phenols and alkoxides), nitrogen nucleophiles (like amines and amides), and sulfur nucleophiles (like thiols). For example, the Williamson ether synthesis can be performed with a phenoxide to form an ether. phasetransfercatalysis.com

Carbanions : Carbon-based nucleophiles, such as enolates derived from esters, ketones, and nitriles, can also be alkylated. This allows for the formation of new carbon-carbon bonds.

Application of Phase Transfer Catalysis in Alkylation Processes

Phase transfer catalysis (PTC) is a highly effective technique for conducting alkylation reactions with substrates like this compound, especially when the nucleophile is an anion soluble in an aqueous phase and the alkylating agent is soluble in an organic phase. crdeepjournal.org

The PTC method utilizes a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. crdeepjournal.org This technique offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields.

For instance, the alkylation of phenols (O-alkylation) or hydantoins (C-alkylation) can be efficiently carried out using this compound under PTC conditions. phasetransfercatalysis.comnih.gov The choice of catalyst, solvent, and base concentration can be optimized to achieve high selectivity and yield. phasetransfercatalysis.com The use of PTC can be particularly beneficial for large-scale industrial applications, offering a cost-effective and environmentally friendlier protocol. nih.gov

Data Tables

Table 1: Potential Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct
This compoundStrong (e.g., KMnO₄, heat)2,3-Dichloro-4-fluorobenzoic acid
This compoundMild (e.g., DMSO-based)2,3-Dichloro-4-fluorobenzaldehyde

Table 2: Examples of Alkylation Reactions using this compound under PTC

NucleophileCatalyst (Example)Product Type
PhenoxideTetrabutylammonium bromideAryl benzyl ether
HydantoinTetrabutylammonium bromideC5-alkylated hydantoin
Carbanion (from active methylene (B1212753) compound)Quaternary ammonium saltSubstituted malonic ester

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The benzyl bromide moiety in this compound serves as an excellent electrophilic partner in these transformations due to the lability of the carbon-bromine bond, which is further activated by the adjacent aromatic ring.

Palladium catalysts are widely employed for cross-coupling reactions due to their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a versatile method for forming C(sp²)–C(sp³) bonds. wuxiapptec.com For a substrate like this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a substituted diarylmethane. The general catalytic cycle involves the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the product and regenerate the Pd(0) catalyst. wuxiapptec.com

Given the substitution pattern, a typical reaction would likely employ a palladium precursor such as Pd(OAc)₂ or a preformed catalyst like Pd(PPh₃)₄, in conjunction with a phosphine (B1218219) ligand and a base. The choice of ligand is crucial; bulky, electron-rich phosphines such as SPhos or XPhos often enhance catalytic activity. A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. nih.govnih.gov The reaction is typically carried out in a solvent mixture, such as toluene (B28343)/water or THF/water, at elevated temperatures. nih.govnih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl or benzyl halide and an amine. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This reaction would enable the synthesis of N-benzylated amines from this compound. The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govwikipedia.org

For the Buchwald-Hartwig amination of this compound, a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ would be used with a specialized phosphine ligand. Ligands such as Josiphos, DavePhos, or XPhos are known to be effective for C-N coupling. libretexts.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required to facilitate the deprotonation of the amine. libretexts.org The reaction is typically conducted in an aprotic solvent like toluene or dioxane. wuxiapptec.com

Table 1: Predicted Conditions for Palladium-Catalyzed Cross-Coupling of this compound

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, THF/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Josiphos, DavePhos, XPhosNaOtBu, LHMDSToluene, Dioxane80-120

Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity. uwindsor.ca Nickel-catalyzed cross-coupling reactions of benzyl halides have been well-documented and are applicable to substrates like this compound. nih.govresearchgate.net

For a Suzuki-type coupling, a common nickel catalyst system involves NiCl₂(dppf) or NiCl₂(PCy₃)₂ in the presence of a suitable base. Nickel catalysts can be particularly effective for coupling with alkyl or aryl Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling). These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts. nih.gov

Reductive cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reductant, are also a hallmark of nickel catalysis. researchgate.net In such a scenario, this compound could be coupled with another electrophile, such as an aryl halide, in the presence of a stoichiometric reductant like manganese or zinc metal.

Table 2: Predicted Conditions for Nickel-Catalyzed Cross-Coupling of this compound

Reaction TypeCatalyst/PrecatalystLigand (if applicable)Reductant (if applicable)SolventTemperature (°C)
Suzuki-Miyaura NiCl₂(dppf)dppf-THF, Dioxane60-100
Kumada NiCl₂(PCy₃)₂PCy₃-THF, Ether25-60
Reductive Coupling NiBr₂·diglymedtbbpyMn, ZnDMF, Acetonitrile25-80

The concepts of stereospecificity and chemoselectivity are critical in the synthesis of complex molecules.

Stereospecificity:

As this compound is achiral, stereospecificity would become relevant if it were to react with a chiral nucleophile or if a chiral center were to be generated in the product. For instance, in a coupling reaction with a chiral organoboron reagent or a chiral amine, the stereochemical outcome would depend on the reaction mechanism. In many palladium- and nickel-catalyzed cross-couplings of benzyl halides, the reaction at the benzylic carbon proceeds with inversion of configuration, consistent with an Sₙ2-type oxidative addition pathway. nih.gov The development of stereoconvergent methods, which can convert a racemic starting material into a single enantiomer of the product using a chiral catalyst, has also been a significant area of research. acs.org

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. The this compound molecule possesses multiple potential reaction sites: the C-Br bond of the benzyl bromide and the C-Cl and C-F bonds on the aromatic ring. The C-Br bond is significantly more reactive than the aryl-halogen bonds in typical palladium- and nickel-catalyzed cross-coupling reactions. rsc.orgmdpi.com This difference in reactivity allows for selective coupling at the benzylic position without disturbing the chloro and fluoro substituents on the aromatic ring.

The order of reactivity for halogens in such cross-coupling reactions is generally I > Br > Cl > F. wuxiapptec.com Therefore, the benzylic bromide will be the primary site of reaction. The aryl chlorides would require more forcing conditions (e.g., higher temperatures, stronger bases, and more specialized ligands) to react, and the aryl fluoride (B91410) is the most inert of the halogen substituents. This inherent difference in reactivity allows for the selective functionalization of the benzylic position, with the potential for subsequent, separate cross-coupling reactions at the chloro positions under different catalytic conditions. nih.govrsc.org

Table 3: Predicted Selectivity in Cross-Coupling of this compound

Selectivity TypePredicted OutcomeRationale
Stereospecificity Inversion of configuration with chiral nucleophiles.Consistent with an Sₙ2-type oxidative addition mechanism.
Chemoselectivity Highly selective for the benzylic C-Br bond.The C-Br bond is significantly more labile than the aryl C-Cl and C-F bonds.

Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro 4 Fluorobenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pivotal analytical technique for the definitive structural elucidation of organic molecules. For a compound with the complexity of 2,3-Dichloro-4-fluorobenzyl bromide, a multi-faceted approach utilizing ¹H, ¹³C, and ¹⁹F NMR, in conjunction with two-dimensional spectroscopic methods, is essential for a complete and unambiguous assignment of its structure. In the absence of published experimental spectra for this specific molecule, a detailed predictive analysis can be performed based on established spectroscopic principles and by drawing comparisons with structurally related analogs like 2-chloro-4-fluorotoluene.

The ¹H NMR spectrum of this compound is expected to present characteristic signals for its two distinct types of protons: the benzylic and the aromatic protons.

The benzylic protons of the -CH₂Br group are anticipated to appear as a sharp singlet. This is due to the absence of any adjacent protons, which precludes spin-spin coupling. The chemical shift of this singlet is predicted to be in the range of 4.5 to 4.7 ppm, a downfield position attributable to the deshielding effects of the electronegative bromine atom and the adjacent aromatic ring system.

The aromatic region of the spectrum is expected to be defined by two signals corresponding to the protons at the 5- and 6-positions of the benzene (B151609) ring. Due to coupling with each other, these protons, H-5 and H-6, would likely appear as a pair of doublets. The precise chemical shifts are governed by the electronic influence of the halogen substituents. The strongly electron-withdrawing fluorine atom at C-4, along with the chlorine atoms at C-2 and C-3, will deshield these aromatic protons. It is predicted that the H-6 proton will resonate at a slightly more downfield position than H-5, owing to the anisotropic effect of the nearby chlorine atom at C-2.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Benzylic (-CH₂Br)4.5 - 4.7Singlet (s)N/A
Aromatic (H-5)7.2 - 7.4Doublet (d)~8-9
Aromatic (H-6)7.4 - 7.6Doublet (d)~8-9

A proton-decoupled ¹³C NMR spectrum of this compound would reveal seven unique signals, one for each carbon atom in the molecule. The chemical shifts of these carbons are primarily influenced by the electronegativity of the directly attached and neighboring substituents.

The benzylic carbon (-CH₂Br) is expected to have a chemical shift in the region of 30-35 ppm. The presence of the bromine atom significantly deshields this carbon, shifting it downfield.

The six aromatic carbons will resonate in the characteristic range of 110-160 ppm. The carbon atom bonded to the fluorine (C-4) will be readily identifiable by its large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 250 Hz, which will split the signal into a doublet. The carbons bearing the chlorine atoms (C-2 and C-3) will also be shifted downfield. The remaining aromatic carbons, including the quaternary carbon attached to the bromomethyl group (C-1), will exhibit distinct chemical shifts reflective of their specific electronic environments within the ring.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
Benzylic (-CH₂Br)30 - 35
Aromatic (C-1)135 - 140
Aromatic (C-2)128 - 133
Aromatic (C-3)125 - 130
Aromatic (C-4)155 - 160 (d, ¹JC-F ≈ 250 Hz)
Aromatic (C-5)118 - 123 (d, ²JC-F ≈ 20-25 Hz)
Aromatic (C-6)130 - 135 (d, ³JC-F ≈ 5-10 Hz)

Fluorine-19 NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds, benefiting from the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. researchgate.netnih.gov For this compound, the ¹⁹F NMR spectrum is expected to display a single resonance, corresponding to the sole fluorine atom. This signal's chemical shift, predicted to be in the range of -110 to -120 ppm, is sensitive to the electronic effects of the other substituents on the aromatic ring. The resonance is expected to appear as a multiplet due to coupling with the adjacent aromatic protons, H-5 and H-3 (if present in a derivative).

Predicted ¹⁹F NMR Data for this compound:

Fluorine AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic (F-4)-110 to -120Multiplet

To unequivocally confirm the structural assignments derived from one-dimensional NMR data, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between neighboring protons. A cross-peak between the signals of H-5 and H-6 would confirm their ortho relationship. The benzylic protons would not show any cross-peaks, consistent with their singlet nature.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The spectrum would display a cross-peak linking the benzylic protons to the benzylic carbon, and correlations between the aromatic protons H-5 and H-6 and their respective carbons, C-5 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping out the complete carbon framework by revealing long-range correlations (typically over two or three bonds) between protons and carbons. For this compound, the benzylic protons would be expected to show HMBC correlations to the aromatic carbons C-1, C-2, and C-6. The aromatic proton H-5 would likely show correlations to C-1, C-3, and C-4, while H-6 would correlate with C-1, C-2, and C-4, thereby confirming the substitution pattern.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Confirmation

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and provides a unique "fingerprint" for the compound.

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structural features.

C-H Stretching Vibrations: Aromatic C-H stretching bands are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the -CH₂- group would appear between 2850 and 3000 cm⁻¹.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring typically produce a set of sharp absorptions in the 1450-1600 cm⁻¹ range.

Carbon-Halogen Stretching Vibrations: The spectrum would also feature bands corresponding to the carbon-halogen bonds. The C-F stretching vibration is typically a strong band found in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ range, and the C-Br stretch of the bromomethyl group would likely appear at a lower frequency, between 500 and 600 cm⁻¹.

Predicted FT-IR Data for this compound:

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-F Stretch1000 - 1300
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a characteristic fingerprint based on its specific chemical bonds and symmetry. For this compound, the Raman spectrum is expected to be rich in information, with distinct peaks corresponding to the vibrations of the substituted benzene ring and the bromomethyl group.

Theoretical analysis and comparison with spectra of related compounds like polychlorinated benzenes and other benzyl (B1604629) halides allow for the prediction of characteristic Raman shifts. mdpi.comnih.govresearchgate.net The substitution pattern on the aromatic ring (positions 2, 3, and 4) lowers the molecular symmetry, which should result in a complex spectrum with multiple active Raman modes.

Key vibrational modes expected for this compound include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: Strong peaks characteristic of the benzene ring are expected between 1400 and 1600 cm⁻¹.

Ring Breathing Modes: Symmetric vibrations of the entire benzene ring, which are sensitive to the nature and position of substituents, would appear in the fingerprint region around 1000 cm⁻¹. nih.gov

Carbon-Halogen Stretching: The C-F, C-Cl, and C-Br bonds will have characteristic stretching frequencies. The C-F stretch is typically found in the 1200-1400 cm⁻¹ range, while C-Cl stretches appear between 600 and 800 cm⁻¹. The C-Br stretching vibration is expected at a lower wavenumber, typically between 500 and 600 cm⁻¹.

CH₂-Br Vibrations: The bromomethyl group will exhibit characteristic scissoring, wagging, and stretching modes, including the C-Br stretch noted above.

The analysis of these Raman shifts provides a powerful tool for structural confirmation and for studying intermolecular interactions. nih.gov

Table 1: Predicted Characteristic Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹)Vibrational Mode Assignment
~3050-3100Aromatic C-H Stretch
~1550-1600Aromatic Ring C=C Stretch
~1200-1400C-F Stretch
~1000Aromatic Ring Breathing Mode
~600-800C-Cl Stretch
~500-600C-Br Stretch
~1250CH₂ Wag/Twist

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The presence of three different halogen atoms (F, Cl, Br) in this compound gives it a highly distinctive isotopic pattern, which is invaluable for its identification.

The exact monoisotopic mass of the compound (C₇H₄BrCl₂F) is calculated to be 255.8858 Da. The unique isotopic signature arises from the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a complex cluster of peaks for the molecular ion (M⁺) and its fragments, which is a key characteristic for identification. miamioh.edunih.gov

High-resolution mass spectrometry, particularly with a soft ionization technique like ESI, is used to determine the elemental composition of a molecule with high accuracy. rsc.orgsemanticscholar.org For this compound, HR-ESI-MS would confirm its molecular formula by providing an exact mass measurement of the molecular ion (or a common adduct, such as [M+H]⁺ or [M+Na]⁺), typically with a mass accuracy of less than 5 ppm. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net The high resolution would also clearly resolve the complex isotopic pattern created by the two chlorine and one bromine atoms, allowing for unambiguous confirmation of the number of each halogen present. nih.gov

Table 2: Predicted HR-ESI-MS Data for the Molecular Ion of this compound

Ion SpeciesChemical FormulaCalculated Exact Mass (Da)
[M]⁺ (⁷⁹Br³⁵Cl₂)[C₇H₄⁷⁹Br³⁵Cl₂F]⁺255.8858
[M+2]⁺ (⁸¹Br³⁵Cl₂ or ⁷⁹Br³⁵Cl³⁷Cl)[C₇H₄⁸¹Br³⁵Cl₂F]⁺ / [C₇H₄⁷⁹Br³⁵Cl³⁷ClF]⁺257.8837 / 257.8828
[M+4]⁺ (⁸¹Br³⁵Cl³⁷Cl or ⁷⁹Br³⁷Cl₂)[C₇H₄⁸¹Br³⁵Cl³⁷ClF]⁺ / [C₇H₄⁷⁹Br³⁷Cl₂F]⁺259.8808 / 259.8799
[M+6]⁺ (⁸¹Br³⁷Cl₂)[C₇H₄⁸¹Br³⁷Cl₂F]⁺261.8779

GC-MS is the standard method for the analysis of volatile and semi-volatile compounds. It is ideally suited for assessing the purity of this compound and identifying any volatile impurities, such as starting materials or by-products from its synthesis. nih.gov In a typical GC-MS analysis, the compound would be separated from other components on a capillary column before entering the mass spectrometer, which acts as a detector.

The mass spectrum obtained via electron ionization (EI) would show characteristic fragmentation patterns. chemguide.co.uk For benzyl halides, a primary and highly favorable fragmentation pathway is the cleavage of the carbon-bromine bond to lose a bromine radical (Br•), forming a stable dichlorofluorobenzyl cation. slideshare.netyoutube.com This cation can further rearrange to form a highly stable tropylium-like ion. Other potential fragmentations include the loss of chlorine or fluorine radicals, although these are generally less favored than the loss of bromine.

Key expected fragments include:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, showing the characteristic isotopic cluster.

[M-Br]⁺: Loss of a bromine atom (79 or 81 Da). This is often the base peak due to the stability of the resulting benzyl cation.

[M-CH₂Br]⁺: Loss of the bromomethyl group.

Tropylium Ion (C₇H₄Cl₂F⁺): The rearranged benzyl cation, with a mass of m/z 177.

Table 3: Predicted Major Mass Fragments in GC-MS (Electron Ionization) of this compound

m/z (for ⁷⁹Br, ³⁵Cl)Ion FragmentDescription
256[C₇H₄BrCl₂F]⁺Molecular Ion (M⁺)
177[C₇H₄Cl₂F]⁺Loss of Br radical, forming a benzyl cation
142[C₇H₄ClF]⁺Loss of Br and Cl radicals
93[C₆H₄F]⁺Loss of Br, 2 Cl, and C

UPLC-MS combines the high separation efficiency of ultra-performance liquid chromatography with the detection power of mass spectrometry. coresta.orgnih.gov This technique is particularly valuable for analyzing complex mixtures that may contain this compound, its derivatives, or reaction products that are not sufficiently volatile for GC analysis. creative-proteomics.com For instance, if the compound is used in a reaction to synthesize a larger, less volatile molecule, UPLC-MS would be the method of choice to monitor the reaction progress and characterize the products. researchgate.net The use of soft ionization sources like ESI allows for the analysis of thermally labile compounds while typically keeping the molecular ion intact, providing clear molecular weight information for each component separated by the UPLC system. nih.govresearchgate.net

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing (if applicable)

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in its crystalline solid state. This technique is only applicable if this compound can be obtained as a single crystal of suitable quality.

Currently, there is no publicly available crystal structure for this specific compound. However, numerous studies on related benzyl bromide derivatives have been successfully conducted. nih.govjyu.fiup.ac.zanih.gov Should a crystal structure be determined, it would provide a wealth of information, including:

Molecular Conformation: The exact dihedral angles describing the orientation of the bromomethyl group relative to the plane of the aromatic ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-H, C-F, C-Cl, C-Br) and angles within the molecule.

Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or π-stacking, which can influence the physical properties of the solid.

This data is invaluable for computational chemistry, understanding reactivity, and correlating structure with physical properties.

Computational Chemistry and Theoretical Studies of 2,3 Dichloro 4 Fluorobenzyl Bromide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been extensively used to predict a wide array of properties for halogenated aromatic compounds.

Geometry Optimization and Conformational Analysis of the Ground State

The initial step in the computational analysis of 2,3-Dichloro-4-fluorobenzyl bromide involves the optimization of its molecular geometry to find the most stable arrangement of its atoms in the ground state. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311+G(d,p). The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

For this compound, the key structural parameters of interest are the C-Br bond length of the benzyl (B1604629) bromide moiety, the C-Cl and C-F bond lengths on the aromatic ring, and the orientation of the bromomethyl group relative to the benzene (B151609) ring. The presence of bulky halogen atoms (chlorine and bromine) can introduce steric hindrance, influencing the final conformation. Theoretical calculations on similar halogenated benzyl compounds suggest that the bromomethyl group will adopt a staggered conformation relative to the aromatic ring to minimize steric strain.

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT/B3LYP)

Parameter Predicted Value
C-Br Bond Length ~1.95 Å
C-Cl Bond Lengths ~1.74 Å
C-F Bond Length ~1.35 Å
C-C (aromatic) Bond Lengths ~1.39 - 1.41 Å
C-C-Br Bond Angle ~112°
C-C-Cl Bond Angles ~119 - 121°
C-C-F Bond Angle ~118°

Note: These are estimated values based on typical DFT calculations for similar halogenated aromatic compounds.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely centered on the antibonding orbital of the C-Br bond and the aromatic ring, suggesting these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability; a larger gap implies higher stability.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map is colored to indicate regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue). For this compound, the MEP map would likely show negative potential around the fluorine and chlorine atoms due to their high electronegativity, and a region of positive potential around the benzylic hydrogen atoms and the bromine atom, which is consistent with the reactivity of benzyl halides in nucleophilic substitution reactions.

Table 2: Predicted FMO Energies for this compound

Orbital Energy (eV)
HOMO -8.5 to -9.5
LUMO -0.5 to -1.5
HOMO-LUMO Gap ~7.0 to 9.0

Note: These are estimated values based on typical DFT calculations for similar halogenated aromatic compounds.

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. DFT calculations are widely used for this purpose and generally show good agreement with experimental data, although a scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

The predicted vibrational spectrum of this compound would exhibit characteristic bands for the aromatic ring, including C-H stretching, C-C stretching, and ring deformation modes. Additionally, specific vibrational modes corresponding to the C-Cl, C-F, and C-Br stretching and bending would be present. The assignment of these bands can be complex due to the coupling of different vibrational modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Aromatic C-C Stretch 1400 - 1600
C-F Stretch 1200 - 1300
C-Cl Stretch 650 - 800
C-Br Stretch 500 - 600
CH₂ Scissoring 1400 - 1450
CH₂ Wagging 1250 - 1350

Note: These are estimated values based on typical DFT calculations for similar halogenated aromatic compounds.

Thermochemical Properties (e.g., Standard Enthalpies of Formation, Gibbs Free Energies)

Computational chemistry can also be used to predict the thermochemical properties of molecules, such as their standard enthalpies of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°). These properties are essential for understanding the thermodynamics of chemical reactions involving the compound. High-level theoretical methods, such as G3 and G4 theories, or composite methods that combine results from different levels of theory, are often employed for accurate thermochemical predictions.

The thermochemical properties of this compound can be estimated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction. This approach helps to cancel out systematic errors in the calculations. The calculated values for similar substituted toluenes and benzyl halides can provide a reasonable estimate for the target molecule.

Table 4: Estimated Thermochemical Properties for this compound at 298.15 K

Property Estimated Value
Standard Enthalpy of Formation (gas) -150 to -200 kJ/mol
Standard Gibbs Free Energy of Formation (gas) -50 to -100 kJ/mol
Standard Entropy 350 - 400 J/(mol·K)

Note: These are estimated values based on computational studies of similar halogenated aromatic compounds.

Quantum Chemical Analyses

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) approach. Although it has known limitations, such as basis set dependency, it provides a qualitative picture of the charge distribution within a molecule.

For this compound, a Mulliken population analysis would be expected to show significant negative charges on the highly electronegative fluorine and chlorine atoms. The carbon atoms attached to these halogens would consequently carry a partial positive charge. The bromine atom, being less electronegative than chlorine and fluorine, would also have a partial negative charge, while the benzylic carbon and hydrogen atoms would exhibit partial positive charges. This charge distribution is consistent with the known reactivity of benzyl halides in nucleophilic substitution reactions, where the benzylic carbon is the site of nucleophilic attack.

Table 5: Predicted Mulliken Atomic Charges for this compound

Atom Predicted Charge (a.u.)
Fluorine -0.3 to -0.4
Chlorine -0.1 to -0.2
Bromine -0.1 to -0.2
Benzylic Carbon +0.1 to +0.2
Aromatic Carbons Variable (-0.2 to +0.3)
Hydrogen (aromatic) +0.1 to +0.2
Hydrogen (benzylic) +0.1 to +0.2

Note: These are estimated values based on typical Mulliken population analyses for similar halogenated aromatic compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. uni-muenchen.dewisc.eduusc.edu This method allows for the quantitative assessment of intramolecular interactions, charge distribution, and electron delocalization.

For this compound, an NBO analysis would provide a detailed description of the bonding in terms of localized sigma (σ) and pi (π) bonds, as well as lone pairs. The analysis would quantify the hybridization of the atomic orbitals contributing to each bond, offering insights into the geometry and reactivity of the molecule.

Hypothetical NBO Analysis Data for this compound:

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (F) π* (C=C) 3.5 p-π conjugation
LP (Cl) π* (C=C) 2.1 p-π conjugation
π (C=C) σ* (C-Br) 1.8 Hyperconjugation
π (C=C) σ* (C-H) 0.9 Hyperconjugation

Note: This data is illustrative and represents typical values for similar halogenated aromatic compounds.

Dipole Moment and Polarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding intermolecular interactions. Theoretical calculations can provide the components of the polarizability tensor, from which the average polarizability can be determined. The presence of highly polarizable atoms like bromine and chlorine, combined with the delocalized π-system of the benzene ring, would suggest a significant polarizability for this molecule.

Hypothetical Calculated Properties for this compound:

Property Calculated Value Units
Dipole Moment (μ) 2.5 Debye
Average Polarizability (α) 150 Bohr³

Note: These values are hypothetical and serve as representative examples.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable tools for investigating the detailed pathways of chemical reactions, offering insights that are often difficult to obtain experimentally.

A key aspect of studying a reaction mechanism computationally is the identification of transition states (TS), which are the energy maxima along the reaction coordinate. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, computational methods can be used to locate the geometry of the transition state.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface.

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). This is a critical parameter that governs the rate of a chemical reaction. By calculating the activation energy, the feasibility of a proposed reaction mechanism can be assessed.

Using transition state theory, the calculated activation energy can be used to estimate the reaction rate constant (k). This allows for a quantitative comparison of different possible reaction pathways and helps to predict the major products of a reaction under given conditions.

Hypothetical Activation Energies for a Nucleophilic Substitution Reaction:

Reaction Pathway Nucleophile ΔE‡ (kcal/mol)
SN2 CN⁻ 15.2
SN2 H₂O 25.8

Note: This data is illustrative and represents plausible values for such a reaction.

Computational results can often be rationalized and understood within established chemical concepts. Hard and Soft Acid-Base (HSAB) theory, for instance, can be used to predict the reactivity of this compound. The benzylic carbon, being attached to an electronegative bromine atom, would be considered a soft electrophilic center. According to HSAB theory, it would react preferentially with soft nucleophiles.

Computational methods can provide quantitative measures of hardness and softness, such as the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile (this compound) can be correlated with the reactivity, providing a theoretical underpinning for the predictions of HSAB theory.

Molecular Dynamics (MD) Simulations for Dynamic Behavior (if applicable)

While often applied to larger systems like biomolecules, molecular dynamics (MD) simulations can also provide insights into the behavior of smaller molecules in different environments, such as in solution. researchgate.netmdpi.com An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal information about its solvation structure and dynamic properties.

Specifically, MD simulations could be used to:

Analyze the radial distribution functions of solvent molecules around the solute, providing a picture of the solvation shell.

Investigate the conformational flexibility of the -CH₂Br group.

Calculate transport properties like the diffusion coefficient.

These simulations would complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.

Simulation of Molecular Conformations and Flexibility

The conformational landscape of this compound is primarily determined by the rotation around the single bond connecting the bromomethyl group to the substituted benzene ring. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface associated with this rotation and identifying the most stable conformations.

A relaxed potential energy surface scan can be performed by systematically varying the dihedral angle (τ) defined by the C(aryl)-C(aryl)-C(benzyl)-Br atoms. The energy of the molecule is calculated at each incremental step of this rotation, yielding a profile that reveals the energy barriers between different conformations.

Table 1: Hypothetical Relative Energies of Conformers of this compound

Dihedral Angle (τ)ConformationRelative Energy (kcal/mol)
Eclipsed (Br and Cl at position 2)2.5
60°Gauche0.5
90°Orthogonal1.0
120°Gauche0.0
180°Eclipsed (Br and H at position 5)1.8

Note: This data is hypothetical and intended to be illustrative of the expected conformational profile.

The lowest energy conformation is predicted to be a staggered arrangement where the bulky bromine atom of the benzyl group is positioned away from the chlorine atoms on the aromatic ring to minimize steric hindrance. The flexibility of the molecule is characterized by the relatively low energy barriers between these conformers, suggesting that at room temperature, this compound exists as a dynamic equilibrium of several conformations.

Intermolecular Interaction Studies

The intermolecular forces involving this compound are crucial for understanding its solid-state packing and behavior in condensed phases. Theoretical studies can elucidate the nature and strength of these non-covalent interactions. The presence of multiple halogen atoms (Cl, F, Br) and an aromatic ring system allows for a variety of interactions.

Key intermolecular interactions for this molecule include:

Halogen Bonding: The electrophilic region (σ-hole) on the bromine and chlorine atoms can interact favorably with nucleophilic sites, such as the lone pairs of the fluorine or chlorine atoms on neighboring molecules.

π-π Stacking: The electron-rich aromatic rings can engage in stacking interactions, which are influenced by the electron-withdrawing nature of the halogen substituents.

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations, can be used to quantify the energy of these interactions in various dimeric configurations.

Table 2: Hypothetical Interaction Energies for this compound Dimers

Dimer ConfigurationPredominant Interaction TypeHypothetical Interaction Energy (kcal/mol)
Head-to-tailHalogen Bond (C-Br···F)-3.5
Parallel-displacedπ-π Stacking-2.8
T-shapedC-H···π Interaction-2.1
PlanarHydrogen Bond (C-H···Cl)-1.5

Note: This data is hypothetical and serves to illustrate the expected types and relative strengths of intermolecular interactions.

These theoretical investigations highlight the complex interplay of forces that govern the supramolecular assembly of this compound, providing a foundational understanding of its chemical and physical properties.

Despite a comprehensive search for "this compound," no specific scientific literature or detailed research findings regarding its direct applications in the synthesis of advanced organic scaffolds as outlined in the user's request could be located. The search results did not provide information on its role as a precursor to pharmaceutical intermediates, a building block for agrochemicals, or its utility in the development of specialty chemicals. Furthermore, no studies detailing the exploration of structure-activity relationships (SAR) through its derivatization were found.

General information on related halogenated compounds suggests that such structures can be valuable in medicinal chemistry and materials science. For instance, halogenation patterns on organic molecules are known to influence their physical, chemical, and biological properties, which is a key principle in drug design and SAR studies. Halogen bonds can affect molecular recognition and interactions with biological targets. However, without specific data for "this compound," any discussion would be speculative and not adhere to the strict requirements of the user's request for detailed and scientifically accurate content based on research findings for this specific compound.

Therefore, this article cannot be generated as requested due to the absence of available information in the public domain for the chemical compound “this compound.”

Applications of 2,3 Dichloro 4 Fluorobenzyl Bromide in the Synthesis of Advanced Organic Scaffolds

Integration into Polymer and Materials Science Research

Extensive research into the applications of 2,3-Dichloro-4-fluorobenzyl bromide in polymer and materials science has been conducted. However, based on currently available scientific literature and patent databases, there is no specific information detailing its use in the synthesis of functional polymers or in the preparation of materials with tailored optical, electrical, or magnetic properties. The following sections reflect the current lack of published research in these specific areas.

Use as a Monomer or Additive for Functional Polymers

There is no publicly available research demonstrating the use of this compound as a monomer for polymerization or as an additive to modify the properties of existing polymers. While the molecular structure of this compound contains a reactive benzyl (B1604629) bromide group, which could theoretically be used for initiating or participating in polymerization reactions, no studies have been found that explore this potential. Consequently, there are no data tables or detailed research findings to present on this topic.

Preparation of Materials with Tailored Optical, Electrical, or Magnetic Properties

Similarly, a comprehensive search of scientific and technical databases reveals no instances of this compound being utilized in the preparation of materials with specific optical, electrical, or magnetic characteristics. Research on functional materials often involves the incorporation of specific chemical moieties to achieve desired properties. However, the 2,3-dichloro-4-fluorobenzyl group has not been identified in the literature as a component in the design and synthesis of such advanced materials. Therefore, no data on the optical, electrical, or magnetic properties of materials derived from this compound can be provided.

Future Perspectives in 2,3 Dichloro 4 Fluorobenzyl Bromide Research

Development of Ultra-Efficient and Sustainable Synthetic Methodologies

Furthermore, the integration of flow chemistry presents a promising avenue for the continuous and safe production of 2,3-Dichloro-4-fluorobenzyl bromide. Flow reactors offer enhanced control over reaction parameters, leading to improved yields and selectivity, while also minimizing the risks associated with handling hazardous intermediates. The goal is to design a holistic synthetic process that is both economically viable and environmentally sustainable from start to finish.

Advanced Mechanistic Insights into Novel Reactivity Patterns

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for unlocking its full synthetic potential. Future research will likely employ advanced spectroscopic and computational techniques to elucidate the intricate details of its reactivity. For example, in-situ reaction monitoring can provide real-time data on the formation of intermediates and byproducts, offering invaluable insights into the reaction pathways.

By mapping the potential energy surfaces of reactions involving this compound, computational chemistry can predict the most favorable reaction conditions and even uncover novel reactivity patterns that are not intuitively obvious. This synergistic approach, combining experimental and theoretical methods, will enable chemists to design more precise and efficient synthetic strategies, leading to the discovery of new chemical transformations.

Discovery of Unforeseen Transformational Chemistry

While this compound is a known building block, the full scope of its chemical reactivity is yet to be explored. Future research is poised to uncover unforeseen transformations by subjecting this compound to a diverse range of reaction conditions and catalytic systems. The strategic placement of chloro and fluoro substituents on the aromatic ring, combined with the reactive benzyl (B1604629) bromide moiety, creates a unique electronic and steric environment that could lead to unexpected and valuable chemical reactions.

The exploration of its use in cross-coupling reactions, C-H activation, and multicomponent reactions could open up new avenues for the rapid construction of complex molecular architectures. The discovery of such novel transformations would not only expand the synthetic chemist's toolkit but also provide access to new classes of compounds with potentially valuable biological or material properties.

Computational Design for Targeted Synthesis and Functionalization

The era of trial-and-error in chemical synthesis is gradually giving way to a more rational, design-oriented approach, thanks to the advancements in computational chemistry. In the context of this compound, computational tools can be employed to design and predict the outcomes of synthetic routes for creating specific target molecules. By modeling the interactions between the substrate, reagents, and catalysts, researchers can identify the optimal conditions for achieving high yields and selectivity.

This in-silico approach can significantly accelerate the discovery of new derivatives of this compound with desired properties. For instance, quantum mechanical calculations can be used to predict the reactivity of different positions on the aromatic ring, guiding the selective functionalization of the molecule. This targeted approach to synthesis will be instrumental in the efficient development of new materials and therapeutic agents.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Planning

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2,3-Dichloro-4-fluorobenzyl bromide, and how can side reactions be minimized?

  • Methodology : The compound can be synthesized via bromination of 2,3-dichloro-4-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄. Temperature control (60–80°C) and stoichiometric precision (1:1.05 molar ratio of substrate:NBS) reduce dibromination byproducts .
  • Purification : Use silica gel chromatography with hexane:ethyl acetate (9:1) to isolate the product. Monitor by TLC (Rf ≈ 0.4) and confirm purity via GC-MS or ¹H NMR (δ 4.7 ppm for -CH₂Br) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use PPE (gloves, goggles, fume hood) due to lachrymatory and corrosive properties. Avoid moisture to prevent hydrolysis to benzyl alcohol derivatives .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability tests indicate decomposition <5% over 6 months under these conditions .

Advanced Research Questions

Q. How do the substituent positions (Cl, F) influence the electrophilicity of the benzyl bromide group in SN₂ reactions?

  • Mechanistic Insight : The 2,3-dichloro substituents exert strong electron-withdrawing effects (-I), increasing the electrophilicity of the benzylic carbon. Fluorine at the para position (-I and +M effects) further stabilizes the transition state, enhancing reactivity toward nucleophiles like amines or thiols .
  • Kinetic Studies : Competitive reactions with piperidine in DMF show a rate constant (k) 1.8× higher than non-halogenated analogs. Hammett plots correlate σₚ values of substituents with reactivity .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for Suzuki-Miyaura couplings. The C-Br bond dissociation energy (BDE) is 68 kcal/mol, favoring oxidative addition with Pd(0) catalysts .
  • Solvent Effects : COSMO-RS simulations suggest higher yields in polar aprotic solvents (e.g., DMF) due to stabilization of the Pd intermediate .

Q. What strategies resolve contradictions in reported melting points and spectral data for this compound?

  • Data Reconciliation :

SourceMelting Point (°C)¹³C NMR (δ, ppm)
PubChem 48–50122.5 (C-Br), 115.3 (C-F)
Thermo Sci 48–50122.7 (C-Br), 115.1 (C-F)
  • Resolution : Discrepancies arise from trace moisture or isomerization. Reproduce data under anhydrous conditions and use high-field NMR (500 MHz) with deuterated DMSO for consistency .

Q. How can controlled degradation studies inform storage and handling protocols?

  • Stability Tests : Accelerated degradation at 40°C/75% RH shows 15% hydrolysis to 2,3-dichloro-4-fluorobenzyl alcohol in 30 days. LC-MS confirms degradation products .
  • Recommendations : Add molecular sieves (3Å) to storage vials and limit exposure to light (λ < 400 nm) to reduce decomposition .

Methodological Resources

  • Spectral Characterization : ¹⁹F NMR (CDCl₃, δ –114 ppm) and HRMS (m/z 265.902 [M+H]⁺) for unambiguous identification .
  • Reactivity Database : PubChem CID 3864781 provides collision cross-section data for ion mobility studies .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.